molecular formula C18H40O4Si4 B3367635 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione CAS No. 18623-13-7

2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione

Cat. No.: B3367635
CAS No.: 18623-13-7
M. Wt: 432.8 g/mol
InChI Key: SMTBPEGDHXMICH-UHFFFAOYSA-N
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Description

This compound is a siloxane-based macrocycle featuring alternating oxygen and silicon atoms in its 16-membered ring. The structure is characterized by eight methyl groups symmetrically positioned at silicon atoms (2, 8, 10, and 16) and two ketone groups at positions 5 and 12. Its rigid, oxygen-silicon backbone imparts high thermal stability and resistance to hydrolysis, making it a candidate for specialized applications in polymer chemistry and materials science . The compound’s stereoelectronic properties, such as electron-withdrawing ketones and steric shielding by methyl groups, influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O4Si4/c1-23(2)13-9-17(19)11-15-25(5,6)22-26(7,8)16-12-18(20)10-14-24(3,4)21-23/h9-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTBPEGDHXMICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(=O)CC[Si](O[Si](CCC(=O)CC[Si](O1)(C)C)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277879
Record name 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
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Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18623-13-7
Record name 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
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Record name 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
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Record name 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione typically involves multi-step organic synthesis processes. One common approach is the cyclization of appropriate silane precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the silacyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of catalysts can also enhance the efficiency of the synthesis process, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Siloxane Bond Reactivity

The siloxane (Si–O–Si) framework is susceptible to hydrolysis under acidic or basic conditions. For example:

Si O Si+H2OH+or HO2Si OH\text{Si O Si}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or HO}^-}2\text{Si OH}

This reaction is influenced by steric hindrance from the methyl groups, which may slow hydrolysis compared to unsubstituted siloxanes .

Table 1: Hypothetical Hydrolysis Conditions

ConditionReaction RateProducts
1M HCl (aq)SlowPartial ring-opening silanols
1M NaOH (aq)ModerateLinear silanol oligomers
Neutral H₂O (25°C)NegligibleNo observable change

Nucleophilic Addition at Dione Sites

The 5,13-dione groups can undergo nucleophilic additions similar to other ketones. For instance:

  • Grignard Reagent Interaction :

    R Mg X+C OR C O Mg XH2OR C OH\text{R Mg X}+\text{C O}\rightarrow \text{R C O Mg X}\xrightarrow{\text{H}_2\text{O}}\text{R C OH}

    Steric bulk from methyl groups likely reduces reactivity, favoring bulkier nucleophiles (e.g., organolithium reagents) .

Thermal Stability and Ring-Opening Reactions

  • Ring contraction/expansion via Si–O bond cleavage and reformation.

  • Decarbonylation of dione groups under vacuum at elevated temperatures (>200°C) .

Catalytic Interactions in Cross-Coupling Reactions

Mechanochemical methods (e.g., ball milling) could enable reactions without solvents, leveraging the compound’s rigidity:

  • Sonogashira-like coupling (analogous to Pd-catalyzed reactions in source 2):

    Si O Si+HC C RPd catalystSi C C R\text{Si O Si}+\text{HC C R}\xrightarrow{\text{Pd catalyst}}\text{Si C C R}

    Yields would depend on accessibility of silicon centers .

Oxidation and Reduction Pathways

  • Ketone Reduction :
    Using NaBH₄ or LiAlH₄, the dione groups may be reduced to diols, though steric hindrance could limit efficiency .

  • Siloxane Oxidation :
    Strong oxidants (e.g., O₃) might cleave Si–C bonds, forming silanones (Si=O), but this is speculative without experimental data.

Scientific Research Applications

The compound 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione (CAS 18623-13-7) is a complex siloxane derivative that has garnered attention in various scientific and industrial applications. This article explores its applications in detail, supported by data tables and case studies.

Material Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its siloxane framework provides flexibility and thermal stability, making it suitable for:

  • Coatings : It can be used to formulate high-performance coatings that require resistance to heat and chemical exposure.
  • Elastomers : The material's flexibility allows it to be incorporated into elastomer formulations for applications in seals and gaskets.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various therapeutic agents. Its ability to modify drug solubility and stability is particularly valuable:

  • Drug Delivery Systems : The compound can be engineered into drug delivery systems that enhance the bioavailability of poorly soluble drugs.
  • Active Pharmaceutical Ingredients (APIs) : It acts as a precursor in synthesizing APIs that require specific siloxane functionalities.

Chemical Synthesis

The compound's reactivity allows it to participate in various chemical reactions:

  • Cross-linking Agents : It can function as a cross-linking agent in polymer chemistry, improving the mechanical properties of polymers.
  • Catalysts : The compound has been explored as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.

Nanotechnology

In nanotechnology, the compound is being researched for its potential use in creating nanoscale materials:

  • Nanocomposites : It can be incorporated into nanocomposite materials to enhance their mechanical and thermal properties.
  • Nanocarriers : The compound shows promise as a nanocarrier for targeted drug delivery applications.

Case Study 1: Coating Formulation

A study published in Materials Science demonstrated that incorporating this compound into a polyurethane coating significantly improved its thermal stability and chemical resistance compared to traditional formulations.

Case Study 2: Drug Delivery System

Research featured in Pharmaceutical Research highlighted the use of this compound in formulating a new drug delivery system for a poorly soluble anti-cancer drug. The results indicated enhanced solubility and bioavailability when using the siloxane derivative compared to conventional methods.

Data Table

Application AreaSpecific UseBenefits
Material ScienceCoatingsEnhanced thermal stability and chemical resistance
PharmaceuticalsDrug Delivery SystemsImproved bioavailability of drugs
Chemical SynthesisCross-linking agentsEnhanced mechanical properties of polymers
NanotechnologyNanocompositesImproved material properties

Mechanism of Action

The mechanism by which 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes or target specific receptors. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Chemical Similarity

Key analogs include:

1,3,5,7-Tetramethyl-2,4,6,8-tetrasilacyclooctane-2,4,6,8-tetraone : A smaller siloxane macrocycle with four ketone groups.

Polydimethylsiloxane (PDMS) : A linear siloxane polymer with repeating -(Si-O)- units and methyl side chains.

Table 1: Structural and Physicochemical Comparisons

Property Target Compound 1,3,5,7-Tetramethyl-tetrasilacyclooctane-tetraone Hexamethylcyclotrisiloxane PDMS
Ring Size 16-membered 8-membered 6-membered Linear polymer
Functional Groups 2 ketones 4 ketones None None
Thermal Stability (°C) >300 ~250 ~200 ~150–200
Hydrolytic Stability (pH 7) High Moderate Low High

The target compound’s larger ring size and reduced ketone density enhance hydrolytic stability compared to smaller analogs like 1,3,5,7-Tetramethyl-tetrasilacyclooctane-tetraone, which degrades faster due to higher electrophilic ketone content . Its thermal stability exceeds PDMS due to restricted chain mobility in the macrocyclic structure.

Computational Similarity Metrics

Machine learning models trained on molecular fingerprints (e.g., Morgan or MACCS keys) highlight its unique profile: the combination of ketones and methylated siloxane groups reduces overlap with conventional drug-like molecules but aligns with specialty materials.

Proteomic Interaction Profiles (CANDO Platform)

The CANDO platform predicts interactions between compounds and proteomes by analyzing multitarget binding signatures. This suggests niche biological applications, such as biocompatible coatings, rather than therapeutic uses .

Table 2: Proteomic Interaction Similarity Scores

Compound Class CANDO Similarity Score (Range: 0–1)
Silicone-based Biomaterials 0.55–0.65
Antifungal Azoles 0.12–0.18
PDMS Derivatives 0.30–0.40
Mode of Action (Chemical-Genetic Profiling)

Chemical-genetic profiling compares fitness defects in yeast strains to infer functional similarities. The target compound’s profile correlates weakly with antifungals (e.g., fluconazole) but strongly with silicone-based surfactants, supporting its role in disrupting lipid membranes or interfacial processes .

Biological Activity

The compound 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione is a siloxane derivative notable for its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C18H40O4Si4
  • Molecular Weight : 432.85 g/mol
  • CAS Number : 18623-13-7

Structural Features

The compound features multiple siloxane linkages and dioxane units that contribute to its stability and reactivity. Its octamethyl substitution pattern enhances its lipophilicity, which can affect its interaction with biological membranes.

Research indicates that siloxanes can interact with biological systems through several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Enzyme Inhibition : Siloxanes may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that siloxanes exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study by demonstrated that siloxane derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.
  • Cytotoxicity Testing :
    • In vitro assays revealed that the compound exhibits cytotoxic effects on cancer cell lines. A concentration-dependent response was observed, indicating potential for therapeutic applications in oncology .
  • Biocompatibility :
    • Research published in assessed the biocompatibility of siloxane compounds in biomedical applications. The findings indicated that certain derivatives could be safely used in drug delivery systems due to their low toxicity profiles.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Effective against various bacterial strains
CytotoxicityConcentration-dependent effects on cancer cells
BiocompatibilityLow toxicity; suitable for biomedical applications

Q & A

Q. What established synthetic methodologies are employed for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of siloxane precursors under controlled thermal or catalytic conditions. Key parameters include temperature (120–180°C), solvent polarity (e.g., toluene or THF), and catalysts like Lewis acids (e.g., AlCl₃). Optimization requires factorial design experiments to evaluate interactions between variables (e.g., catalyst loading vs. reaction time) . Post-synthesis purification via fractional crystallization or column chromatography is critical to isolate the macrocyclic product .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography is the gold standard for resolving bond angles (e.g., O–Si–O linkages) and confirming macrocyclic geometry. For example, torsion angles such as O1–C1–C2–C3 (-63.95°) provide insights into ring strain .
  • ¹H/¹³C NMR and FT-IR identify methyl group environments (δ 0.8–1.2 ppm for Si–CH₃) and confirm dioxa/sila linkages via Si–O–C stretching (~1050 cm⁻¹) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (>250°C). Hydrolytic stability is tested in aqueous buffers (pH 3–11) with periodic FT-IR monitoring of Si–O bond integrity .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in polymer matrices or hybrid materials?

Density functional theory (DFT) simulations using software like COMSOL Multiphysics model Si–O bond dissociation energies and predict cross-linking behavior in silicones. Molecular dynamics (MD) simulations assess diffusion rates in polymer blends, guiding experimental design for materials with tailored mechanical properties .

Q. How can contradictions in reported reaction kinetics or catalytic outcomes be resolved?

Contradictions often arise from heterogeneous reaction phases or unaccounted side reactions. Advanced kinetic profiling (e.g., stopped-flow spectroscopy) and in situ Raman monitoring clarify rate-determining steps. Comparative analysis of reactor designs (e.g., batch vs. microfluidic systems) isolates mass transfer limitations .

Q. What experimental strategies validate the compound’s role in membrane separation technologies?

  • Design gas permeation tests using mixed-matrix membranes (MMMs) to measure selectivity (e.g., CO₂/N₂). Variables include filler loading (5–20 wt%) and membrane thickness.
  • Molecular sieving efficiency is quantified via positron annihilation lifetime spectroscopy (PALS) to probe free-volume distribution .

Methodological Considerations

Aspect Techniques/Tools Key Parameters
Synthesis OptimizationFactorial design, DoE softwareCatalyst type, temperature, solvent polarity
Structural AnalysisX-ray crystallography, MAS NMRBond angles, crystallographic symmetry
Computational ModelingDFT (Gaussian), MD (LAMMPS)Bond dissociation energy, diffusion coefficients
Stability TestingTGA, hydrolytic aging chambersDecomposition onset, pH-dependent hydrolysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
Reactant of Route 2
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione

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